ASP2535

Description

Properties

IUPAC Name |

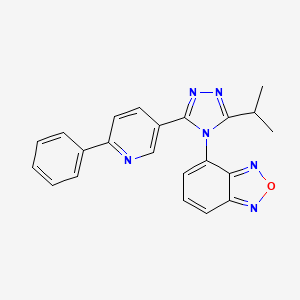

4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGLDGKVKDPVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374886-51-8 | |

| Record name | ASP-2535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-2535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of ASP2535: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a novel and potent small molecule inhibitor of the glycine transporter-1 (GlyT1). Its mechanism of action centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling through the elevation of synaptic glycine levels. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its in vitro activity, in vivo efficacy in animal models of cognitive impairment, and its pharmacokinetic profile. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to offer a thorough understanding of this promising therapeutic agent for neurological and psychiatric disorders associated with NMDA receptor hypofunction.

Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The primary mechanism of action of this compound is the selective inhibition of the glycine transporter-1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. Glycine is an essential co-agonist at the NMDA receptor; it must bind to the Glycine Binding Site (GBS) on the GluN1 subunit for the receptor to be activated by glutamate.

By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the synapse. This leads to enhanced occupancy of the GBS on NMDA receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This is particularly relevant in conditions such as schizophrenia and Alzheimer's disease, where hypofunction of the NMDA receptor system is a key pathophysiological feature.[1][2]

References

- 1. A novel glycine transporter-1 (GlyT1) inhibitor, this compound (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

ASP2535: A Preclinical Investigation of a Glycine Transporter-1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a potent and selective glycine transporter-1 (GlyT1) inhibitor that has demonstrated efficacy in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. By blocking the reuptake of glycine in the synaptic cleft, this compound enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism implicated in synaptic plasticity and cognitive processes. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial characterization. While preclinical findings were promising, there is no publicly available information on the progression of this compound into clinical trials.

Introduction

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1] Glycine acts as an obligatory co-agonist at the NMDA receptor, and increasing its synaptic availability is a promising therapeutic strategy to enhance NMDA receptor function.[2] The glycine transporter-1 (GlyT1) is the primary regulator of glycine levels in the vicinity of NMDA receptors, making it an attractive target for therapeutic intervention.[3]

This compound, with the chemical name 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a novel GlyT1 inhibitor identified and characterized by Astellas Pharma Inc.[1] Preclinical studies have highlighted its potential to ameliorate cognitive deficits in various animal models.[1] This guide will synthesize the available preclinical data on this compound to serve as a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the glycine transporter-1 (GlyT1).[1] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors, which require both glutamate and glycine for their function.[2][4] This potentiation of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound.[1]

Preclinical Pharmacology

In Vitro Studies

The inhibitory activity and selectivity of this compound were assessed using in vitro assays.[1]

| Parameter | Value | Species | Notes |

| GlyT1 Inhibition (IC50) | 92 nM | Rat | Potent inhibition of glycine transporter-1. |

| GlyT2 Selectivity | 50-fold | Rat | 50-fold more selective for GlyT1 over GlyT2. |

| Receptor Binding Profile | Minimal affinity for other receptors | - | Except for weak affinity for μ-opioid receptors (IC50 = 1.83 μM). |

In Vivo Studies

This compound has been evaluated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of this compound demonstrated its ability to reverse cognitive deficits in these models.[1]

| Animal Model | Species | This compound Oral Dose | Outcome |

| MK-801-induced working memory deficit | Mice | 0.3-3 mg/kg | Attenuated working memory deficit. |

| Neonatal phencyclidine (PCP)-induced visual learning deficit | Mice | 0.3-1 mg/kg | Attenuated visual learning deficit. |

| PCP-induced prepulse inhibition deficit | Rats | 1-3 mg/kg | Improved prepulse inhibition deficit. |

| Scopolamine-induced working memory deficit | Mice | 0.1-3 mg/kg | Attenuated working memory deficit. |

| Age-related spatial learning deficit | Aged Rats | 0.1 mg/kg | Attenuated spatial learning deficit. |

Experimental Protocols

The following are summaries of the likely experimental methodologies based on the information provided in the primary publication by Harada et al. (2012) and standard pharmacological practices.

In Vitro Glycine Uptake Assay

A cell line stably expressing rat GlyT1 or GlyT2 is used. Cells are plated and incubated with varying concentrations of this compound. Subsequently, radiolabeled glycine ([3H]-glycine) is added, and the uptake reaction is allowed to proceed for a defined period. The reaction is then terminated, and the cells are washed to remove extracellular radiolabel. The amount of intracellular [3H]-glycine is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of glycine uptake (IC50) is then calculated.

In Vivo Behavioral Models

-

MK-801-Induced Working Memory Deficit: Mice are orally administered this compound or vehicle. After a set pre-treatment time, they are injected with the NMDA receptor antagonist MK-801 to induce a working memory deficit. Working memory is then assessed using a task such as the Y-maze spontaneous alternation test.

-

Neonatal Phencyclidine (PCP) Model: Neonatal mice are treated with PCP to induce developmental abnormalities relevant to schizophrenia. In adulthood, these mice are treated with this compound or vehicle, and their cognitive function is assessed, for instance, in a visual learning task.

-

PCP-Induced Prepulse Inhibition (PPI) Deficit: Rats are treated with PCP to disrupt sensorimotor gating, a deficit observed in schizophrenia patients. The ability of orally administered this compound to reverse this deficit is measured by assessing the startle response to a loud acoustic stimulus preceded by a weaker prepulse.

-

Scopolamine-Induced Working Memory Deficit: Mice are treated with the muscarinic receptor antagonist scopolamine to induce a cholinergic-mediated memory impairment. The reversal of this deficit by oral this compound is evaluated in a working memory task.

-

Age-Related Spatial Learning Deficit: Aged rats, which naturally exhibit cognitive decline, are used to model age-associated memory impairment. The effect of chronic oral administration of this compound on spatial learning and memory is assessed, typically using the Morris water maze.

Pharmacokinetics and Safety

The primary publication on this compound states that pharmacokinetic analysis confirmed good brain permeability.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available. Similarly, there is no publicly available information on the safety and toxicology profile of this compound.

Clinical Development Status

A thorough search of clinical trial registries and publications from Astellas Pharma did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.

Conclusion

This compound is a potent and selective GlyT1 inhibitor that has demonstrated promising pro-cognitive effects in a range of preclinical models of schizophrenia and Alzheimer's disease. Its mechanism of action, through the enhancement of NMDA receptor function, aligns with current therapeutic strategies for these disorders. However, the lack of publicly available data on its pharmacokinetics, safety, and clinical development status limits a comprehensive evaluation of its therapeutic potential. The information presented in this guide, based on the initial preclinical characterization, provides a valuable resource for researchers and drug development professionals interested in the field of GlyT1 inhibition and cognitive enhancement. Further disclosure of data from the developing company would be necessary to fully understand the trajectory and potential of this compound as a therapeutic agent.

References

- 1. A novel glycine transporter-1 (GlyT1) inhibitor, this compound (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole). The information presented herein is intended for research, scientific, and drug development professionals interested in the therapeutic potential of GlyT1 inhibitors.

Chemical Structure and Properties

This compound is a novel, potent, and selective inhibitor of the glycine transporter-1 (GlyT1). Its chemical structure is characterized by a central 1,2,4-triazole ring linked to an isopropyl group, a phenyl-substituted pyridine ring, and a 2,1,3-benzoxadiazole moiety.

Chemical Name: 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Molecular Formula: C₂₂H₁₈N₆O

Molecular Weight: 382.42 g/mol

SMILES: CC(C)c1nnc(n1-c2ccc3nonc23)-c4cc(ccn4)-c5ccccc5

InChI Key: FQGLDGKVKDPVLO-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is primarily located on glial cells surrounding synapses and is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.

By inhibiting GlyT1, this compound increases the extracellular concentration of glycine in the synapse. This elevation in synaptic glycine enhances the activation of NMDA receptors, which is hypothesized to ameliorate the cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, where NMDA receptor hypofunction is implicated.

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity vs. GlyT2 | Reference |

| Rat GlyT1 | 92 | ~50-fold | [1] |

| Rat GlyT2 | >4600 | - | [1] |

| μ-opioid receptor | 1830 | - | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Cognitive Deficit | Effective Dose Range (mg/kg, p.o.) | Observed Effect | Reference |

| MK-801-treated mice | Working memory | 0.3 - 3 | Attenuation of deficit | [1] |

| Neonatally PCP-treated mice | Visual learning | 0.3 - 1 | Attenuation of deficit | [1] |

| PCP-induced rats | Prepulse inhibition | 1 - 3 | Improvement of deficit | [1] |

| Scopolamine-treated mice | Working memory | 0.1 - 3 | Attenuation of deficit | [1] |

| Aged rats | Spatial learning | 0.1 | Attenuation of deficit | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2,4-triazole and 2,1,3-benzoxadiazole derivatives.

Caption: Plausible multi-step synthesis workflow for this compound.

This protocol describes a method to determine the inhibitory activity of this compound on GlyT1.

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing rat GlyT1 in appropriate growth medium.

-

Plate cells in 96-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the confluent cell monolayers twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of this compound or vehicle (DMSO).

-

Initiate glycine uptake by adding KRH buffer containing a fixed concentration of [³H]-glycine.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

This protocol outlines a method to evaluate the efficacy of this compound in a mouse model of schizophrenia-related cognitive deficits.

-

Animals:

-

Use adult male mice (e.g., C57BL/6).

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Apparatus:

-

A T-maze with a starting arm and two goal arms.

-

-

Procedure:

-

Habituation: Allow mice to explore the T-maze for a set period on the day before testing.

-

Drug Administration:

-

Administer this compound (0.3 - 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

-

Administer the NMDA receptor antagonist MK-801 (e.g., 0.1 mg/kg, intraperitoneally) 30 minutes before the test to induce a cognitive deficit.

-

-

Forced-Choice Trial (Trial 1):

-

Block one of the goal arms.

-

Place the mouse in the start arm and allow it to enter the open goal arm.

-

Confine the mouse in the goal arm for a short period (e.g., 30 seconds).

-

-

Free-Choice Trial (Trial 2):

-

After a brief inter-trial interval (e.g., 1 minute), remove the block from the goal arm.

-

Place the mouse back in the start arm and allow it to freely choose between the two goal arms.

-

Record the arm choice. A correct choice is entering the arm that was not visited in Trial 1 (spontaneous alternation).

-

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation for each treatment group.

-

Analyze the data using appropriate statistical tests (e.g., chi-square test or ANOVA) to determine if this compound significantly improves the alternation rate compared to the MK-801-treated control group.

-

Conclusion

This compound is a promising GlyT1 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of cognitive impairment. Its ability to enhance NMDA receptor function through the modulation of synaptic glycine levels represents a viable therapeutic strategy for neurological and psychiatric disorders characterized by cognitive deficits. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GlyT1 inhibitors.

References

Pharmacological Profile of ASP2535: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ASP2535, a novel and selective glycine transporter-1 (GlyT1) inhibitor. The information presented herein is compiled from preclinical studies to inform researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a potent, orally bioavailable, and centrally-active inhibitor of GlyT1.[1][2][3] The primary mechanism of action of this compound revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the inhibition of glycine reuptake.[1][4] By increasing the synaptic concentration of glycine, an essential co-agonist of the NMDA receptor, this compound is hypothesized to ameliorate cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic potential of this compound is rooted in its ability to modulate the glutamatergic system. GlyT1, the primary target of this compound, is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a mandatory co-agonist at the NR1 subunit of the NMDA receptor. The binding of both glutamate and glycine is required for the opening of the NMDA receptor's ion channel.

By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine in the vicinity of the NMDA receptor. This leads to a greater occupancy of the glycine binding site, thereby enhancing the probability of NMDA receptor activation upon glutamate release. This enhancement of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of this compound observed in preclinical models.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity for GlyT1.

Binding Affinity and Potency

| Target | Species | Assay Type | Value | Reference |

| GlyT1 | Rat | [³H]-Glycine Uptake Inhibition | IC50 = 92 nM | [1][4] |

| GlyT2 | Rat | [³H]-Glycine Uptake Inhibition | >50-fold selectivity vs. GlyT1 | [1][4] |

| μ-opioid Receptor | - | Radioligand Binding Assay | IC50 = 1.83 μM | [1][4] |

This compound showed minimal affinity for a broad range of other receptors.[1][4]

Experimental Protocol: [³H]-Glycine Uptake Assay

The inhibitory activity of this compound on GlyT1 is determined using a [³H]-glycine uptake assay in rat cortical homogenates or cell lines expressing the transporter. A general protocol is as follows:

-

Preparation of Synaptosomes/Cells: Rat cortical tissue is homogenized, and synaptosomes are prepared by differential centrifugation. Alternatively, cells stably expressing rat GlyT1 are cultured.

-

Incubation: A defined amount of synaptosomal protein or a specific number of cells are incubated in a buffer solution containing [³H]-glycine and varying concentrations of this compound.

-

Termination of Uptake: The uptake of [³H]-glycine is stopped by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filter, which represents the amount of [³H]-glycine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-glycine uptake (IC50) is calculated by non-linear regression analysis.

In Vivo Pharmacology

The efficacy of this compound has been demonstrated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of this compound has been shown to dose-dependently inhibit ex vivo [³H]-glycine uptake in mouse cortical homogenates, indicating good brain permeability.[1][4]

Efficacy in Animal Models of Schizophrenia

| Model | Species | Effect of this compound (Oral Dose) | Reference |

| MK-801-induced Working Memory Deficit | Mouse | Attenuated deficit (0.3–3 mg/kg) | [1][4] |

| Neonatal Phencyclidine (PCP)-induced Visual Learning Deficit | Mouse | Attenuated deficit (0.3–1 mg/kg) | [1][4] |

| PCP-induced Prepulse Inhibition (PPI) Deficit | Rat | Improved deficit (1–3 mg/kg) | [1][4] |

Efficacy in Animal Models of Alzheimer's Disease

| Model | Species | Effect of this compound (Oral Dose) | Reference |

| Scopolamine-induced Working Memory Deficit | Mouse | Attenuated deficit (0.1–3 mg/kg) | [1][4] |

| Age-related Spatial Learning Deficit | Rat | Attenuated deficit (0.1 mg/kg) | [1][4] |

Experimental Protocol: MK-801-Induced Working Memory Deficit in Mice

This model is used to assess the ability of a compound to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801.

-

Apparatus: A Y-maze or T-maze is typically used, which consists of three arms.

-

Acclimatization: Mice are habituated to the experimental room and testing apparatus.

-

Drug Administration: Mice are pre-treated with this compound or vehicle at specified times before the administration of MK-801 (typically 0.1-0.3 mg/kg, i.p.).

-

Testing: A set time after MK-801 administration, the mouse is placed in one arm of the maze and allowed to explore freely for a defined period. The sequence of arm entries is recorded.

-

Data Analysis: The primary endpoint is the percentage of spontaneous alternations, calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100. A decrease in spontaneous alternation by MK-801 indicates a working memory deficit, and a reversal of this decrease by this compound suggests pro-cognitive effects.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability have not been publicly disclosed, preclinical studies have confirmed that this compound possesses good brain permeability following oral administration.[1][4] This is evidenced by the dose-dependent inhibition of ex vivo [³H]-glycine uptake in the cerebral cortex of mice after oral dosing.[1][4]

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The development of GlyT1 inhibitors for schizophrenia and other CNS disorders is an active area of research, with other molecules in this class having progressed to clinical evaluation.

Summary and Future Directions

This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to the enhancement of NMDA receptor function. Preclinical in vitro and in vivo studies have demonstrated its potential to ameliorate cognitive deficits in models relevant to schizophrenia and Alzheimer's disease. The compound's oral bioavailability and brain permeability make it a promising candidate for further development.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound in multiple species, including the determination of key PK parameters. Should the preclinical profile remain favorable, the progression of this compound into clinical trials will be a critical next step to evaluate its safety, tolerability, and efficacy in patient populations.

References

The GlyT1 Inhibitor ASP2535: A Technical Guide to its Effects on NMDA Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound elevates extracellular glycine levels, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as an essential co-agonist. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia and cognitive impairment. This technical guide provides a comprehensive overview of the effects of this compound on NMDA receptor function, detailing its in vitro and in vivo pharmacological profile, relevant experimental protocols, and the underlying signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system and plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] The activation of the NMDA receptor is unique as it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia.[4]

One therapeutic strategy to potentiate NMDA receptor function is to increase the availability of its co-agonist, glycine, in the synaptic cleft. The glycine transporter 1 (GlyT1) is the primary regulator of extracellular glycine concentrations in the forebrain and its inhibition leads to an increase in synaptic glycine levels.[5] this compound has been identified as a potent and selective inhibitor of GlyT1, demonstrating efficacy in preclinical models of cognitive impairment.[4][6] This guide will delve into the technical details of this compound's effects on NMDA receptor function.

In Vitro Pharmacology of this compound

The in vitro activity of this compound has been characterized through various assays to determine its potency and selectivity for GlyT1.

Quantitative Data

| Assay Type | Target | Species | IC50 | Selectivity | Reference |

| GlyT1 Inhibition | GlyT1 | Rat | 92 nM | >50-fold vs. GlyT2 | [4][6] |

| Receptor Binding | µ-opioid receptor | Not Specified | 1.83 µM | Minimal affinity for other receptors | [4] |

Experimental Protocols

2.2.1. GlyT1 Inhibition Assay (Representative Protocol)

This protocol is a representative example of a radioligand uptake assay used to determine the inhibitory activity of compounds on GlyT1.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat GlyT1 are cultured in appropriate media.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Radioligand: [³H]-glycine.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluency.

-

On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Uptake is initiated by the addition of [³H]-glycine at a concentration near its Km for GlyT1.

-

The incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.

-

Uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cells are lysed, and the amount of incorporated radioactivity is determined by scintillation counting.

-

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific [³H]-glycine uptake, is calculated by non-linear regression analysis of the concentration-response curve.

2.2.2. Experimental Workflow: In Vitro GlyT1 Inhibition Assay

References

- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 5. discmedicine.com [discmedicine.com]

- 6. researchgate.net [researchgate.net]

The Role of Glycine Transporter 1 (GlyT1) Inhibition in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a debilitating feature of several neurological and psychiatric disorders, including schizophrenia, for which there are currently no approved pharmacotherapies. A promising therapeutic strategy involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This guide provides an in-depth technical overview of targeting the Glycine Transporter 1 (GlyT1) to enhance NMDA receptor function for cognitive enhancement. By inhibiting GlyT1, synaptic levels of the NMDA receptor co-agonist glycine are increased, thereby potentiating glutamatergic neurotransmission. This document details the underlying signaling pathways, summarizes preclinical and clinical evidence for various GlyT1 inhibitors, and provides comprehensive protocols for key behavioral assays used to assess cognitive enhancement in animal models.

Introduction: The Rationale for GlyT1 Inhibition

The NMDA receptor hypofunction hypothesis posits that diminished NMDA receptor activity contributes to the cognitive deficits observed in disorders like schizophrenia.[1][2] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for activation.[3] GlyT1, a member of the sodium- and chloride-dependent solute carrier family, regulates the concentration of glycine in the synaptic cleft and is predominantly expressed in glial cells and presynaptic terminals surrounding glutamatergic synapses.[4][5] By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its extracellular concentration.[2][5] This, in turn, enhances the probability of glycine binding to the NMDA receptor, thereby potentiating its function and promoting synaptic plasticity, a cellular correlate of learning and memory.[5][6]

Signaling Pathways

The cognitive-enhancing effects of GlyT1 inhibition are mediated through the potentiation of the NMDA receptor signaling cascade. Upon co-activation by glutamate and glycine, the NMDA receptor channel opens, allowing an influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ is a critical second messenger that initiates a cascade of downstream signaling events crucial for synaptic plasticity.

Key downstream effectors include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is activated by the binding of Ca²⁺/calmodulin and is a crucial mediator of long-term potentiation (LTP).[7] Activated CaMKII phosphorylates various synaptic proteins, including AMPA receptors, enhancing their trafficking to and retention at the postsynaptic density, thereby strengthening the synapse.[7]

-

cAMP Response Element-Binding Protein (CREB): CaMKII can phosphorylate and activate CREB, a transcription factor that, once activated, promotes the expression of genes involved in synaptic growth and plasticity, such as brain-derived neurotrophic factor (BDNF).[6]

The following diagram illustrates the core signaling pathway.

Preclinical Evidence for Cognitive Enhancement

A substantial body of preclinical research has investigated the pro-cognitive effects of GlyT1 inhibitors in various animal models. These studies often employ pharmacological challenges, such as the use of NMDA receptor antagonists like MK-801 or phencyclidine (PCP), to induce cognitive deficits relevant to schizophrenia. The efficacy of GlyT1 inhibitors is then assessed by their ability to reverse these deficits in behavioral tasks that measure specific cognitive domains.

The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel GlyT1 inhibitor.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies on various GlyT1 inhibitors.

| GlyT1 Inhibitor | Animal Model | Cognitive Task | Key Findings | Reference |

| Iclepertin (BI 425809) | MK-801-treated mice | T-maze Spontaneous Alternation | Reversed MK-801-induced working memory deficits. | [8] |

| Naïve rats | Social Recognition Test | Improved social recognition memory performance. | [8] | |

| Bitopertin | Naïve rats | Social Recognition Test | Enhanced recognition memory. | [2][9] |

| MK-801-treated mice | Spontaneous Alternation Task | Reduced MK-801-induced working memory deficits. | [2][9] | |

| Sarcosine | MK-801-treated mice | Various cognitive tasks | Ameliorated behavioral impairments and cognitive deficits. | [10] |

| PF-03463275 | Healthy subjects (human) | Working Memory Task | Dose-related improvement in working memory accuracy. | [11] |

Clinical Evidence for Cognitive Enhancement

The promising preclinical data for GlyT1 inhibitors have led to their evaluation in clinical trials, primarily in patients with schizophrenia. While some early compounds did not meet their primary endpoints, more recent trials with novel agents have shown encouraging results.

Quantitative Data from Clinical Studies

The following table summarizes key quantitative findings from clinical trials of GlyT1 inhibitors.

| GlyT1 Inhibitor | Population | Primary Outcome Measure | Key Findings | Reference |

| Iclepertin (BI 425809) | Patients with Schizophrenia | MATRICS Consensus Cognitive Battery (MCCB) | Met primary endpoint, showing improvement in cognition. Doses of 10 mg and 25 mg showed the greatest improvements. | [5][12][13] |

| Bitopertin | Patients with Schizophrenia | Positive and Negative Syndrome Scale (PANSS) | Phase II showed modest improvements in negative symptoms. Phase III did not show significant improvements in positive and negative symptoms. | [5] |

| PF-03463275 | Patients with Schizophrenia | MCCB | In combination with cognitive training, did not produce greater improvement in CIAS compared to cognitive training alone. | [14][15] |

| Healthy and Schizophrenia Subjects | GlyT1 Occupancy (PET) | 10, 20, 40, and 60 mg BID produced ~44%, 61%, 76%, and 83% GlyT1 occupancy, respectively. | [11] |

Detailed Experimental Protocols

Accurate and reproducible assessment of cognitive function in animal models is paramount in the development of pro-cognitive drugs. The following sections provide detailed methodologies for three widely used behavioral assays.

Novel Object Recognition (NOR) Test

The NOR test is a relatively simple and widely used assay to evaluate learning and memory in rodents.[3] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3]

Apparatus:

-

A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

-

A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.

Procedure:

-

Habituation: On day 1, each mouse is individually placed in the empty arena and allowed to explore freely for 5-10 minutes.[16][17] This reduces anxiety and familiarizes the animal with the testing environment.

-

Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. The mouse is placed in the arena, equidistant from both objects, and allowed to explore for a set period (e.g., 10 minutes).[3][16] The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (within 2 cm) and oriented towards it.

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).[16][17]

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.[18]

Apparatus:

-

A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., non-fat milk powder or tempera paint).

-

An escape platform submerged 1-2 cm below the water surface.

-

Various distal visual cues are placed around the room to serve as spatial references.

Procedure:

-

Acquisition Training: Over several consecutive days (e.g., 4-5 days), mice are given multiple trials per day (e.g., 4 trials) to find the hidden platform. For each trial, the mouse is released into the water from one of several predetermined start locations, facing the wall of the pool. The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[19][20] The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the inter-trial interval.

-

Probe Trial: On the day following the final day of acquisition training, the escape platform is removed from the pool. The mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.

Data Analysis:

-

Escape Latency: A decrease in escape latency across training days indicates learning.

-

Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant during the probe trial compared to the other quadrants indicates memory for the platform's location.

Attentional Set-Shifting Task (ASST)

The ASST is a more complex task designed to assess cognitive flexibility and executive function, which are dependent on the prefrontal cortex.[21] It measures the ability of an animal to shift its attention between different perceptual dimensions of stimuli.[21]

Apparatus:

-

A testing chamber with a starting compartment and a choice area containing two digging pots.

-

A variety of digging media (e.g., sawdust, shredded paper) and odors (e.g., vanilla, lemon) to serve as the different perceptual dimensions.

Procedure: The task consists of a series of discrimination problems where the animal must learn a rule to find a food reward buried in one of the two pots. The rules are based on either the digging medium or the odor.

-

Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., digging in sawdust is rewarded, while digging in shredded paper is not).

-

Compound Discrimination (CD): An irrelevant stimulus from the other dimension is introduced (e.g., both pots now have an odor, but the digging medium is still the relevant cue).

-

Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced, and the animal must learn a new rule within that same dimension (e.g., new types of digging media are used).

-

Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now pay attention to the odor to find the reward, ignoring the digging medium). This is the key measure of cognitive flexibility.

-

Reversals: The reward contingency for the stimuli within a dimension is reversed.

Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6 out of 8). A significant increase in the number of trials to criterion during the EDS phase compared to the IDS phase indicates a deficit in cognitive flexibility.

Conclusion and Future Directions

The inhibition of GlyT1 represents a rational and promising approach for the treatment of cognitive impairment in schizophrenia and potentially other CNS disorders. Preclinical studies have consistently demonstrated the pro-cognitive effects of GlyT1 inhibitors in various animal models, and recent clinical trials with novel compounds like iclepertin have provided encouraging evidence of their efficacy in patients.

Future research should continue to focus on:

-

Optimizing Dosing and Target Engagement: Further studies are needed to determine the optimal level of GlyT1 occupancy for maximal cognitive enhancement without inducing off-target effects.

-

Identifying Predictive Biomarkers: The development of biomarkers to identify patients most likely to respond to GlyT1 inhibition would be highly valuable for personalizing treatment.

-

Exploring Combination Therapies: Investigating the synergistic effects of GlyT1 inhibitors with other therapeutic modalities, such as cognitive remediation, may lead to more robust and clinically meaningful improvements in cognitive function.

The continued development and investigation of GlyT1 inhibitors hold significant promise for addressing the unmet medical need for effective treatments for cognitive dysfunction.

References

- 1. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [boehringer-ingelheim.com]

- 14. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scantox.com [scantox.com]

- 20. UC Davis - Morris Water Maze [protocols.io]

- 21. b-neuro.com [b-neuro.com]

ASP2535 for Schizophrenia Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a novel, potent, and selective inhibitor of the glycine transporter-1 (GlyT1). Research into GlyT1 inhibitors is grounded in the glutamate hypofunction hypothesis of schizophrenia, which posits that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disorder. Glycine acts as a mandatory co-agonist at the NMDA receptor, and by blocking its reuptake via GlyT1, this compound is designed to increase synaptic glycine levels, thereby enhancing NMDA receptor function. This guide provides a comprehensive overview of the preclinical data available for this compound in research models relevant to schizophrenia.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GlyT1. This transporter is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting this process, this compound increases the extracellular concentration of glycine, making it more available to bind to the glycine modulatory site on the GluN1 subunit of the NMDA receptor. This enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain.

This compound inhibits the GlyT1 transporter, increasing synaptic glycine.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | IC₅₀ (nM) | Selectivity vs. GlyT2 |

| Rat GlyT1 | 92 | 50-fold |

| Rat GlyT2 | >5000 | - |

| μ-opioid receptor | 1830 | - |

Data from Harada et al., 2012.[1]

Table 2: In Vivo Efficacy in Rodent Models of Schizophrenia-Related Cognitive Deficits

| Model | Species | This compound Dose (p.o.) | Outcome |

| MK-801-induced working memory deficit | Mice | 0.3 - 3 mg/kg | Attenuation of working memory deficit |

| Neonatal PCP-induced visual learning deficit | Mice | 0.3 - 1 mg/kg | Attenuation of visual learning deficit |

| PCP-induced prepulse inhibition deficit | Rats | 1 - 3 mg/kg | Improvement of prepulse inhibition deficit |

Data from Harada et al., 2012.[1]

Experimental Protocols

Detailed experimental protocols for the studies with this compound are not publicly available. The following are generalized descriptions of the methodologies typically employed in the cited animal models.

MK-801-Induced Working Memory Deficit in Mice

This model assesses working memory, a cognitive domain often impaired in schizophrenia.

-

Apparatus: Typically a Y-maze or T-maze is used.

-

Procedure:

-

Mice are administered the NMDA receptor antagonist MK-801 (dizocilpine) to induce a cognitive deficit.

-

This compound or a vehicle is administered orally prior to the behavioral test.

-

The test usually involves a two-trial paradigm. In the first trial, one arm of the maze is blocked. In the second trial, the block is removed, and the mouse is expected to show a preference for exploring the previously unvisited arm, which is a measure of spatial working memory.

-

The percentage of correct alternations is recorded.

-

Neonatal Phencyclidine (PCP)-Induced Visual Learning Deficit in Mice

This neurodevelopmental model aims to mimic some of the long-term cognitive deficits associated with schizophrenia.

-

Procedure:

-

Neonatal mice are treated with PCP, an NMDA receptor antagonist, during a critical period of brain development.

-

The animals are raised to adulthood.

-

This compound or a vehicle is administered orally before the assessment of visual learning.

-

Visual learning can be assessed using tasks such as the novel object recognition test, where the preference for a novel object over a familiar one is measured.

-

PCP-Induced Prepulse Inhibition (PPI) Deficit in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

Rats are administered PCP to disrupt PPI.

-

This compound or a vehicle is administered orally prior to the test.

-

The test consists of trials with a loud, startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).

-

The percentage of inhibition of the startle response by the prepulse is calculated.

-

General experimental workflow for evaluating this compound.

Pharmacokinetics, Safety, and Clinical Trials

Detailed pharmacokinetic and safety/toxicology data for this compound are not publicly available at this time. The preclinical studies suggest good brain permeability based on the ex vivo inhibition of [³H]-glycine uptake in the mouse cortex following oral administration.[1]

A comprehensive search of clinical trial registries did not identify any clinical trials of this compound for the treatment of schizophrenia.

Conclusion

This compound has demonstrated a promising preclinical profile as a selective GlyT1 inhibitor. The available in vivo data in rodent models suggests that it can ameliorate cognitive deficits relevant to schizophrenia, supporting the hypothesis that enhancing NMDA receptor function via GlyT1 inhibition is a viable therapeutic strategy. However, the lack of publicly available, detailed experimental protocols, as well as comprehensive pharmacokinetic, safety, and clinical trial data, highlights the need for further research to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments Using ASP2535

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of ASP2535, a potent and selective glycine transporter-1 (GlyT1) inhibitor. This compound has shown promise in preclinical models for improving cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4]

Mechanism of Action

This compound functions by inhibiting the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[1][3][4] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][3] By blocking GlyT1, this compound increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission.[1][3] This modulation of the glutamatergic system is believed to be the underlying mechanism for its pro-cognitive effects.[1][3]

Signaling Pathway

The inhibition of GlyT1 by this compound leads to an increased availability of glycine in the synapse. This glycine then binds to the Glycine Binding Site on the NMDA receptor, which, in conjunction with glutamate binding, leads to the opening of the receptor's ion channel. This facilitates calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.

Mechanism of this compound action at the synapse.

In Vivo Efficacy Data

This compound has been evaluated in several rodent models of cognitive impairment. The following tables summarize the quantitative data from these studies, demonstrating the effective dose ranges of this compound administered orally (p.o.).

Table 1: Efficacy of this compound in Mouse Models of Cognitive Impairment

| Animal Model | Cognitive Deficit Induced by | Behavioral Test | Effective Dose Range (p.o.) | Observed Effect | Citation |

| ddY Mice | MK-801 | Y-Maze (Working Memory) | 0.3 - 3 mg/kg | Attenuation of working memory deficit. | [1][3] |

| C57BL/6 Mice | Neonatal Phencyclidine (PCP) | Novel Object Recognition (Visual Learning) | 0.3 - 1 mg/kg | Attenuation of visual learning deficit. | [1][4] |

| ddY Mice | Scopolamine | Y-Maze (Working Memory) | 0.1 - 3 mg/kg | Attenuation of working memory deficit. | [1][3] |

Table 2: Efficacy of this compound in Rat Models of Cognitive Impairment

| Animal Model | Cognitive Deficit Induced by | Behavioral Test | Effective Dose Range (p.o.) | Observed Effect | Citation |

| Wistar Rats | Phencyclidine (PCP) | Prepulse Inhibition (PPI) | 1 - 3 mg/kg | Improvement of PCP-induced PPI deficit. | [1][4] |

| Aged Rats | Aging | Morris Water Maze (Spatial Learning) | 0.1 mg/kg | Attenuation of spatial learning deficit. | [1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and the available information on this compound studies.

This compound Formulation and Administration

For oral administration, this compound can be suspended in a vehicle such as a 0.5% solution of methylcellulose in water. The formulation should be prepared fresh daily and administered via oral gavage at a volume appropriate for the animal's weight (e.g., 10 mL/kg for mice).

Animal Models of Cognitive Impairment

1. MK-801-Induced Working Memory Deficit in Mice

-

Objective: To induce a transient working memory deficit that can be assessed using the Y-maze.

-

Materials:

-

Male ddY or other appropriate mouse strain (8-10 weeks old)

-

MK-801 (Dizocilpine)

-

Saline (0.9% NaCl)

-

This compound formulation

-

Vehicle control

-

-

Procedure:

-

Administer this compound or vehicle orally 60 minutes before the Y-maze test.

-

30 minutes before the Y-maze test, administer MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) to induce the cognitive deficit. Control groups should receive a saline injection.

-

Conduct the Y-maze spontaneous alternation test.

-

2. Phencyclidine (PCP)-Induced Deficits in Rats

-

Objective: To induce sensorimotor gating deficits, a translational model relevant to schizophrenia.

-

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Phencyclidine (PCP)

-

Saline (0.9% NaCl)

-

This compound formulation

-

Vehicle control

-

-

Procedure:

-

Administer this compound or vehicle orally 60 minutes before the administration of PCP.

-

Administer PCP (e.g., 1.5 mg/kg, subcutaneously) 15 minutes before the prepulse inhibition (PPI) test. Control groups should receive a saline injection.

-

Conduct the PPI test.

-

3. Scopolamine-Induced Working Memory Deficit in Mice

-

Objective: To induce a cholinergic-mediated working memory deficit.

-

Materials:

-

Male ddY or other appropriate mouse strain (8-10 weeks old)

-

Scopolamine hydrobromide

-

Saline (0.9% NaCl)

-

This compound formulation

-

Vehicle control

-

-

Procedure:

-

Administer this compound or vehicle orally 60 minutes before the Y-maze test.

-

30 minutes before the Y-maze test, administer scopolamine (e.g., 0.5-1.0 mg/kg, intraperitoneally).[5] Control groups should receive a saline injection.

-

Conduct the Y-maze spontaneous alternation test.

-

Behavioral Testing Protocols

1. Y-Maze Spontaneous Alternation Test (Working Memory)

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

A decrease in spontaneous alternation indicates a working memory deficit.

-

2. Prepulse Inhibition (PPI) Test (Sensorimotor Gating)

-

Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect the whole-body startle response.

-

Procedure:

-

Acclimatize the rat to the chamber for a short period (e.g., 5 minutes) with background white noise.

-

The test session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-12 dB above background) presented shortly (e.g., 100 ms) before the strong pulse.

-

No-stimulus trials: Background noise only.

-

-

Calculate PPI as: (1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)) * 100.

-

A reduction in PPI indicates a deficit in sensorimotor gating.

-

3. Morris Water Maze (Spatial Learning)

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.

-

Record the escape latency (time to find the platform). A decrease in escape latency over days indicates learning.

-

-

Probe Trial (e.g., on the day after the last acquisition day):

-

Remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds).

-

Track the rat's swimming path and measure the time spent in the target quadrant where the platform was previously located.

-

Increased time in the target quadrant indicates spatial memory.

-

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

General workflow for in vivo this compound experiments.

References

- 1. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel glycine transporter-1 (GlyT1) inhibitor, this compound (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: ASP2535 in Mouse Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] By blocking GlyT1, this compound increases the synaptic concentration of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] This enhancement of NMDA receptor function presents a promising therapeutic strategy for schizophrenia, a neuropsychiatric disorder linked to NMDA receptor hypofunction.[1][2] Preclinical studies in rodent models of schizophrenia have demonstrated the efficacy of this compound in ameliorating cognitive deficits and sensorimotor gating impairments, which are core symptoms of the disorder.[1][3] These application notes provide detailed protocols for the use of this compound in established mouse models of schizophrenia.

Mechanism of Action: this compound Signaling Pathway

The therapeutic rationale for using this compound in schizophrenia research is based on the glutamate hypofunction hypothesis of the disorder.[1] The following diagram illustrates the proposed signaling pathway for this compound.

Caption: this compound inhibits GlyT1 on astrocytes, increasing synaptic glycine and enhancing NMDA receptor function.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various rodent models of schizophrenia, as reported in preclinical studies.

Table 1: this compound Dosage in Mouse Models of Schizophrenia

| Animal Model | Phenotype Measured | Effective Dosage Range (p.o.) | Reference |

| MK-801-Treated Mice | Working Memory Deficit | 0.3-3 mg/kg | [1][3] |

| Neonatal PCP-Treated Mice | Visual Learning Deficit | 0.3-1 mg/kg | [1][3] |

Table 2: this compound Dosage in a Rat Model of Schizophrenia

| Animal Model | Phenotype Measured | Effective Dosage Range (p.o.) | Reference |

| PCP-Induced PPI Deficit in Rats | Sensorimotor Gating | 1-3 mg/kg | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and findings from studies investigating this compound.

Protocol 1: Reversal of MK-801-Induced Cognitive Deficits in Mice

This protocol describes the induction of cognitive deficits using the NMDA receptor antagonist MK-801 and subsequent assessment of the therapeutic efficacy of this compound.

Workflow Diagram:

Caption: Experimental workflow for the MK-801-induced cognitive deficit model.

Materials:

-

Male CD-1 or C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Dizocilpine (MK-801) hydrogen maleate

-

Sterile saline (0.9% NaCl)

-

Y-maze or T-maze apparatus

-

Oral gavage needles

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

-

Drug Preparation:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for a 10 mL/kg dosing volume).

-

Dissolve MK-801 in sterile saline to a concentration of 0.01 mg/mL for a 10 mL/kg dosing volume (final dose of 0.1 mg/kg).

-

-

Drug Administration:

-

Administer this compound or vehicle by oral gavage (p.o.) 60 minutes before the behavioral test.

-

Administer MK-801 (0.1 mg/kg) or saline via i.p. injection 30 minutes before the behavioral test.[4]

-

-

Behavioral Assessment (Y-maze Spontaneous Alternation):

-

Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

-

Record the sequence of arm entries. An alternation is defined as entries into all three arms on consecutive occasions (e.g., A, B, C or C, B, A).

-

The percentage of alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

-

Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the performance of different treatment groups.

Protocol 2: Amelioration of Visual Learning Deficits in Neonatal PCP-Treated Mice

This protocol is based on a neurodevelopmental model of schizophrenia where PCP is administered to neonatal mice, leading to long-lasting behavioral deficits in adulthood.

Workflow Diagram:

Caption: Workflow for the neonatal PCP model and subsequent therapeutic testing.

Materials:

-

Pregnant female mice (e.g., ICR strain)

-

Phencyclidine (PCP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

This compound and vehicle

-

Novel Object Recognition Test (NORT) arena

-

Objects of different shapes and textures

Procedure:

-

Neonatal PCP Administration:

-

On postnatal days (PND) 7, 9, and 11, administer PCP (10 mg/kg) or saline subcutaneously (s.c.) to mouse pups.

-

-

Postnatal Development:

-

Wean the pups at PND 21 and house them in same-sex groups until they reach adulthood (10-12 weeks of age).

-

-

Drug Administration (Adult):

-

Administer this compound (0.3-1 mg/kg, p.o.) or vehicle daily throughout the duration of the behavioral testing period.

-

-

Behavioral Assessment (Novel Object Recognition Test):

-

Habituation: Allow each mouse to explore the empty NORT arena for 10 minutes for 2-3 consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Test Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: [(Time with novel object - Time with familiar object) / (Total exploration time)] x 100.

-

Analyze the data using appropriate statistical methods to determine the effect of this compound.

-

Protocol 3: Assessment of this compound on Prepulse Inhibition (PPI) in Rodents

This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. The procedure is described for rats but is adaptable for mice.

Materials:

-

Male Wistar rats (8-9 weeks old)

-

This compound and vehicle

-

PCP hydrochloride and saline

-

Startle reflex measurement system (e.g., SR-LAB)

Procedure:

-

Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (1-3 mg/kg, p.o.) or vehicle 60 minutes before PCP administration.

-

Administer PCP (e.g., 1.5 mg/kg, s.c.) or saline 15 minutes before placing the rat in the startle chamber.

-

-

PPI Testing Session:

-

Acclimation in Chamber: Place the rat in the startle chamber and allow a 5-minute acclimation period with a constant background white noise (e.g., 70 dB).

-

Startle Habituation: Present 5-10 startle pulses (e.g., 120 dB, 40 ms duration) alone to stabilize the startle response.

-

Test Trials: Present a series of trials in a pseudorandom order:

-

Pulse-alone trials: 120 dB pulse.

-

Prepulse-plus-pulse trials: A non-startling prepulse (e.g., 74, 82, or 90 dB, 20 ms duration) precedes the 120 dB pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis:

-

Measure the startle amplitude for each trial.

-

Calculate the percentage of PPI for each prepulse intensity as: [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

Use ANOVA to analyze the effects of the treatments on PPI.

-

Concluding Remarks

This compound has demonstrated a robust preclinical profile in attenuating schizophrenia-like behavioral deficits in rodent models.[1][3] The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other GlyT1 inhibitors. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data in the development of novel treatments for schizophrenia.

References

- 1. A novel glycine transporter-1 (GlyT1) inhibitor, this compound (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MK-801, a non-competitive NMDA antagonist, on linguopharyngeal events in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological models in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of ASP2535 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of ASP2535 in rats, a potent and selective glycine transporter-1 (GlyT1) inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the glycine transporter-1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Enhanced activation of NMDA receptors is thought to be beneficial in conditions associated with NMDA receptor hypofunction.[1][2]

Caption: Signaling pathway of this compound.

Experimental Protocols

Oral Administration via Gavage

A standard and effective method for oral administration of this compound in rats is through oral gavage. This ensures accurate dosing of the compound.

Materials:

-

This compound

-

Vehicle (e.g., Water, 0.5% methylcellulose, or as determined by solubility and stability studies)

-

Gavage needles (16-18 gauge, straight or curved with a ball tip, appropriate length for the size of the rat)

-

Syringes (1-5 mL, depending on the dosing volume)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimate rats to the experimental conditions to minimize stress.

-

Weigh each rat accurately before dosing to calculate the correct volume of the formulation to be administered.

-

-

Formulation Preparation:

-

Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous (e.g., a clear solution or a uniform suspension).

-

-

Dosing:

-

The recommended oral dose of this compound in rats ranges from 0.1 to 3 mg/kg.[1]

-

The volume for oral gavage in rats should typically not exceed 10 mL/kg.

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure delivery to the stomach.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation slowly.

-

Observe the animal for any signs of distress during and after the procedure.

-

Caption: Experimental workflow for oral administration.

Data Presentation

While specific pharmacokinetic data for this compound in rats, such as Cmax, Tmax, and AUC, are not publicly available in the reviewed literature, it is crucial to collect this information during preclinical studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A pharmacokinetic analysis of this compound has been conducted and confirmed its good brain permeability.[1][2]

Table 1: Recommended Pharmacokinetic Parameters for Evaluation

| Parameter | Description | Units |

| Cmax | Maximum (peak) plasma concentration | ng/mL or µg/L |

| Tmax | Time to reach maximum (peak) plasma concentration | h |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | ngh/mL or µgh/L |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity | ngh/mL or µgh/L |

| t1/2 | Elimination half-life | h |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | L/h/kg |

| Vd/F | Apparent volume of distribution after oral administration | L/kg |

Table 2: Reported Oral Doses of this compound in Rats

| Study Type | Dose Range (mg/kg, p.o.) | Reference |

| Cognitive Impairment Models | 0.1 - 3 | [1] |

| Prepulse Inhibition Deficit | 1 - 3 | [1][2] |

Important Considerations:

-

Vehicle Selection: The choice of vehicle is critical and should be based on the physicochemical properties of this compound to ensure its solubility and stability. Common vehicles for oral administration in rodents include water, 0.5% methylcellulose, or a suspension in a suitable medium. It is imperative to conduct vehicle-only control groups in all experiments.

-